Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma (A549-R) Compared to Gallium Acetylacetonate
Compound 5476423 (CAS 901268-53-9) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant A549 human lung adenocarcinoma cells (R-cells) compared to gallium acetylacetonate (GaAcAc), a clinically investigated gallium-based anticancer agent [1]. The IC₅₀ value of compound 5476423 was 2.226 ± 0.28 µM in the R-cell line, whereas GaAcAc exhibited an IC₅₀ of approximately 178 µM under identical assay conditions (calculated from the reported 80-fold differential) [1]. This magnitude of enhancement is not observed for the co-identified lead compound 7919469, which showed only a 13-fold increase (IC₅₀ = 1.67 ± 0.18 µM), indicating that compound 5476423 provides a substantially larger therapeutic window relative to the clinical baseline [1].
| Evidence Dimension | Anti-proliferative potency (IC₅₀) against gallium-resistant A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.226 ± 0.28 µM |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc): IC₅₀ ≈ 178 µM (calculated from 80-fold difference); Compound 7919469: IC₅₀ = 1.67 ± 0.18 µM |
| Quantified Difference | 80-fold increase in potency vs. GaAcAc; 1.33-fold less potent than 7919469 but with a 6.2-fold larger potency gain over GaAcAc |
| Conditions | Human lung adenocarcinoma A549 cells with acquired gallium resistance (R-cells); 72 h anti-proliferative assay; SRB endpoint |
Why This Matters
This quantitative potency advantage is directly relevant for researchers selecting a chemical probe to overcome gallium resistance in lung cancer models, as the 80-fold gain over the clinical standard represents a decisively superior starting point for lead optimization compared to alternative pyrazoloquinolines with weaker differentials.
- [1] Oyewumi, M.O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. DOI: 10.1016/j.bmcl.2014.07.072. View Source
